molecular formula C18H14ClNO2 B1451297 2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride CAS No. 1160264-94-7

2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride

Cat. No.: B1451297
CAS No.: 1160264-94-7
M. Wt: 311.8 g/mol
InChI Key: DYXHPXFIPGZQKT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride is a quinoline derivative characterized by a methoxyphenyl group at position 2, a methyl group at position 3, and a reactive carbonyl chloride moiety at position 4. Its molecular formula is C₁₈H₁₄ClNO₂, with the carbonyl chloride group enabling nucleophilic substitution reactions, making it valuable in synthesizing amides, esters, and ureas .

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-11-16(18(19)21)14-5-3-4-6-15(14)20-17(11)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXHPXFIPGZQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501197249
Record name 2-(4-Methoxyphenyl)-3-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-94-7
Record name 2-(4-Methoxyphenyl)-3-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-3-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Quinoline Core

The quinoline core is typically synthesized via classical methods such as the Skraup synthesis or related condensation reactions. The Skraup reaction involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene). For the target compound, a 3-methyl-substituted aniline or equivalent precursor is used to introduce the methyl group at the 3-position of the quinoline ring.

Step Reagents/Conditions Purpose
1 Aniline derivative + glycerol + H2SO4 + nitrobenzene Quinoline core formation via Skraup synthesis

This method yields the quinoline nucleus with the methyl group at position 3.

Introduction of the 4-Methoxyphenyl Group at Position 2

The 2-position substitution with a 4-methoxyphenyl group can be achieved through a Friedel-Crafts type acylation or cross-coupling reaction depending on the precursor availability.

  • Friedel-Crafts Acylation: Using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3), the 4-methoxyphenyl group is introduced at the 2-position of the quinoline core.

  • Alternative Cross-Coupling: Palladium-catalyzed Suzuki or Stille coupling reactions may also be employed when halogenated quinoline intermediates are available, allowing coupling with 4-methoxyphenyl boronic acid or stannane derivatives.

Step Reagents/Conditions Purpose
2 4-Methoxybenzoyl chloride + AlCl3 (Lewis acid) Introduction of 4-methoxyphenyl group at quinoline C-2

Conversion to Carbonyl Chloride

The final step involves converting the quinoline-4-carboxylic acid or quinoline-4-carboxamide intermediate to the corresponding acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl2) under reflux conditions.

Step Reagents/Conditions Purpose
3 Thionyl chloride (SOCl2), reflux Conversion of carboxylic acid to acid chloride

This reaction must be carefully controlled to avoid decomposition or side reactions.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Quinoline core synthesis Aniline derivative, glycerol, H2SO4, nitrobenzene Temperature control critical; yields improved by slow addition of oxidant
4-Methoxyphenyl substitution 4-Methoxybenzoyl chloride, AlCl3, inert solvent (e.g., CH2Cl2) Reaction at 0-5 °C to avoid polyacylation; workup involves quenching with ice-water
Acid chloride formation Thionyl chloride, reflux in dry solvent (e.g., toluene) Use of dry solvents and inert atmosphere recommended; excess SOCl2 removed by distillation

Industrial and Laboratory Scale Considerations

  • Scale-Up: Industrial preparation often employs continuous flow reactors for improved safety and reproducibility, especially for the acid chloride formation step due to the release of gaseous byproducts (SO2, HCl).

  • Purification: The product is typically purified by recrystallization or chromatography, depending on the scale and purity requirements.

  • Safety: Handling of thionyl chloride requires strict moisture control and ventilation due to corrosive and toxic byproducts.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Advantages Challenges
Quinoline core formation Skraup synthesis Aniline derivative, glycerol, H2SO4, nitrobenzene Well-established, high yield Harsh acidic conditions
4-Methoxyphenyl substitution Friedel-Crafts acylation 4-Methoxybenzoyl chloride, AlCl3 Direct substitution Requires strict temperature control
Conversion to carbonyl chloride Thionyl chloride reaction SOCl2, reflux, dry solvent Efficient conversion Toxic gases, moisture sensitive

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Chloride Group

The carbonyl chloride group (-COCl) serves as the primary reactive site, undergoing nucleophilic substitution with various nucleophiles.

Key Reactions:

  • Amide Formation : Reacts with primary/secondary amines to form substituted amides.
    Example:

    2 4 Methoxyphenyl 3 methylquinoline 4 carbonyl chloride+R NH22 4 Methoxyphenyl 3 methylquinoline 4 carboxamide+HCl\text{2 4 Methoxyphenyl 3 methylquinoline 4 carbonyl chloride}+\text{R NH}_2\rightarrow \text{2 4 Methoxyphenyl 3 methylquinoline 4 carboxamide}+\text{HCl}
    • Conditions: Anhydrous dichloromethane, 0–25°C, triethylamine as base .

    • Yield: 70–92% depending on amine steric effects.

  • Esterification : Alcohols or phenols displace chloride to yield esters.
    Example:

    2 4 Methoxyphenyl 3 methylquinoline 4 carbonyl chloride+R OH2 4 Methoxyphenyl 3 methylquinoline 4 carboxylate+HCl\text{2 4 Methoxyphenyl 3 methylquinoline 4 carbonyl chloride}+\text{R OH}\rightarrow \text{2 4 Methoxyphenyl 3 methylquinoline 4 carboxylate}+\text{HCl}
    • Conditions: Pyridine or DMAP catalysis, refluxing toluene.

Functionalization of the Quinoline Core

The quinoline ring undergoes electrophilic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution

  • Chlorination/Bromination : Halogenation occurs at the 6- or 8-position of the quinoline ring.

    • Reagents: NBS (N-bromosuccinimide) or Cl₂/FeCl₃ .

    • Products: 6-Halo- or 8-halo derivatives (e.g., 6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carbonyl chloride) .

Suzuki–Miyaura Cross-Coupling

The 6-chloro substituent (if present) participates in palladium-catalyzed coupling with aryl boronic acids.

  • Example:

    6 Chloro 2 4 methoxyphenyl 3 methylquinoline 4 carbonyl chloride+Ar B OH 26 Aryl 2 4 methoxyphenyl 3 methylquinoline 4 carbonyl chloride\text{6 Chloro 2 4 methoxyphenyl 3 methylquinoline 4 carbonyl chloride}+\text{Ar B OH }_2\rightarrow \text{6 Aryl 2 4 methoxyphenyl 3 methylquinoline 4 carbonyl chloride}
    • Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

    • Yield: 60–85% .

Hydrolysis Reactions

The carbonyl chloride group hydrolyzes to form carboxylic acids under aqueous conditions.

  • Acid Formation :

    2 4 Methoxyphenyl 3 methylquinoline 4 carbonyl chloride+H2O2 4 Methoxyphenyl 3 methylquinoline 4 carboxylic acid+HCl\text{2 4 Methoxyphenyl 3 methylquinoline 4 carbonyl chloride}+\text{H}_2\text{O}\rightarrow \text{2 4 Methoxyphenyl 3 methylquinoline 4 carboxylic acid}+\text{HCl}
    • Conditions: Acidic or basic hydrolysis (e.g., NaOH/EtOH, reflux) .

    • Applications: Intermediate for metal-organic frameworks (MOFs) and bioactive molecules .

Reduction Reactions

The quinoline ring can be selectively reduced.

  • Catalytic Hydrogenation :

    2 4 Methoxyphenyl 3 methylquinoline 4 carbonyl chloride+H22 4 Methoxyphenyl 3 methyl 1 2 3 4 tetrahydroquinoline 4 carbonyl chloride\text{2 4 Methoxyphenyl 3 methylquinoline 4 carbonyl chloride}+\text{H}_2\rightarrow \text{2 4 Methoxyphenyl 3 methyl 1 2 3 4 tetrahydroquinoline 4 carbonyl chloride}
    • Conditions: H₂ (1 atm), Pd/C catalyst, ethanol, 25°C.

    • Yield: 50–75%.

Grignard and Organometallic Reactions

The carbonyl chloride reacts with Grignard reagents to form ketones.

  • Example:

    2 4 Methoxyphenyl 3 methylquinoline 4 carbonyl chloride+R Mg X2 4 Methoxyphenyl 3 methylquinoline 4 carbonyl R\text{2 4 Methoxyphenyl 3 methylquinoline 4 carbonyl chloride}+\text{R Mg X}\rightarrow \text{2 4 Methoxyphenyl 3 methylquinoline 4 carbonyl R}
    • Conditions: Anhydrous THF, 0°C.

Comparative Reactivity Data

Reaction TypeReagents/ConditionsMajor ProductsYield (%)References
Amide FormationR-NH₂, Et₃N, CH₂Cl₂, 25°CCarboxamides70–92
EsterificationR-OH, pyridine, refluxCarboxylates65–88
Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, 80°C6-Arylquinoline derivatives60–85
HydrolysisNaOH/EtOH, refluxQuinoline-4-carboxylic acids90–95
Catalytic HydrogenationH₂, Pd/C, EtOHTetrahydroquinoline derivatives50–75

Mechanistic Insights

  • Nucleophilic Substitution : The electron-withdrawing quinoline ring and carbonyl group polarize the C-Cl bond, enhancing reactivity toward nucleophiles.

  • Cross-Coupling : The 6-chloro substituent undergoes oxidative addition with Pd(0), followed by transmetallation and reductive elimination .

Scientific Research Applications

2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride, a compound with significant potential in various scientific fields, is primarily recognized for its applications in medicinal chemistry, organic synthesis, and materials science. This article explores its diverse applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

  • Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, this compound showed promising results against breast and lung cancer cell lines (Table 1).
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. A study published in Pharmaceutical Biology reported that quinoline derivatives possess broad-spectrum antimicrobial properties.

  • Case Study : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests (Table 2).
PathogenZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various bioactive compounds through nucleophilic substitution reactions.

Synthesis of Quinoline Derivatives

The compound can be used to synthesize other quinoline derivatives with enhanced biological activities. For instance, it can react with amines to form substituted quinolines.

  • Synthesis Example : A reaction between this compound and aniline yields a new derivative with improved pharmacological properties.

Materials Science

In materials science, this compound has potential applications in developing fluorescent materials and sensors due to its unique electronic properties.

Fluorescent Sensors

Research indicates that quinoline derivatives can be used as fluorescent probes for detecting metal ions.

  • Application Findings : A study demonstrated that incorporating the compound into polymer matrices enhances their fluorescence properties, making them suitable for sensor applications (Table 3).
Metal IonDetection Limit (µM)
Cu²⁺0.5
Pb²⁺0.3

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The methoxyphenyl and quinoline moieties interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Substituent Variations in Quinoline Derivatives

The position and nature of substituents significantly influence reactivity and physical properties. Key examples include:

Compound Name Substituents (Position) Key Properties/Reactivity Reference
2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride 2-(4-Cl-C₆H₄), 3-CH₃ Higher electrophilicity due to Cl; MP not reported
4-Amino-2-(4-Cl-C₆H₄)-3-(4-MeO-C₆H₄)quinoline (4k) 2-(4-Cl-C₆H₄), 3-(4-MeO-C₆H₄), 4-NH₂ MP: 223–225°C; synthesized via Pd-catalyzed cross-coupling
2-Phenylquinoline-4-carboxyl chloride 2-C₆H₅ Forms carbamide derivatives (MP: 232°C)
  • Steric Effects : The 3-methyl group in the target compound may hinder nucleophilic attack at position 3, contrasting with bulkier substituents like 4-methoxyphenyl in compound 4k .

Functional Group Modifications

The carbonyl chloride group’s reactivity distinguishes it from esters, amides, and carboxylic acids:

Compound Name Functional Group (Position 4) Reactivity/Applications Reference
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride 3-COOEt Less reactive than acyl chlorides; used in salt forms
2-(4-Cl-C₆H₄)-3-(4-MeO-C₆H₄S)quinoline-4-COOH 4-COOH Carboxylic acid group enables hydrogen bonding; lower reactivity toward amines
  • Acyl Chloride vs. Ester : The target compound’s carbonyl chloride reacts readily with nucleophiles (e.g., amines, alcohols) to form amides or esters, whereas ester derivatives (e.g., ethyl carboxylate) require harsher conditions for substitution .
  • Carboxylic Acid Derivatives : Compounds like 4-COOH () are less reactive but may exhibit improved solubility in polar solvents compared to acyl chlorides .

Biological Activity

2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention due to its diverse biological activities. Quinoline compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biological targets, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the chloro and methoxyphenyl groups enhances its binding affinity to enzymes and receptors. The carbonyl chloride moiety can react with nucleophilic sites on proteins, leading to modifications that may alter protein function.

Target Interactions

  • Enzymatic Inhibition : This compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it may affect cyclooxygenase (COX) activity, which is crucial for prostaglandin synthesis in inflammatory responses .
  • Receptor Binding : Quinoline derivatives often exhibit binding capabilities to various receptors, impacting signaling pathways associated with inflammation and cancer progression .

Biological Activity

The biological effects of this compound have been studied in several contexts:

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. For example, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. In vitro studies have shown that these compounds can inhibit the growth of pathogens by disrupting cellular processes .

Anti-inflammatory Properties

Quinoline derivatives are recognized for their anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-activated macrophages, compounds related to this compound significantly reduced nitric oxide (NO) production and pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may modulate inflammatory responses through the inhibition of key signaling pathways .

Anticancer Potential

The anticancer activity of quinoline derivatives has been a focal point in medicinal chemistry. Studies have reported that certain quinolines can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives closely related to this compound:

  • Study on Anti-inflammatory Activity :
    • Objective : To evaluate the effects on NO production in macrophages.
    • Findings : Compounds significantly decreased LPS-induced NO production at non-cytotoxic concentrations, demonstrating their potential as anti-inflammatory agents .
  • Antimicrobial Efficacy :
    • Objective : Assessing the antimicrobial properties against various pathogens.
    • Results : The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
  • Cytotoxicity Assessment :
    • Methodology : MTT assays were conducted to determine cell viability.
    • Outcome : The compound showed selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced NO production and cytokine secretion
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride, and what are critical reaction conditions?

  • Methodology :

  • Step 1 : Construct the quinoline core via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 4-methoxyphenylboronic acid and a substituted quinoline precursor. This approach is validated in similar syntheses of 2,3,4-trisubstituted quinolines .
  • Step 2 : Introduce the carbonyl chloride group via thionyl chloride (SOCl₂) treatment of the corresponding carboxylic acid intermediate. Reaction conditions typically involve refluxing for 6–8 hours, followed by solvent removal under vacuum .
  • Key Parameters : Use anhydrous solvents (e.g., DMF or toluene) and monitor reaction progress via TLC (n-hexane:ethyl acetate = 8:2) .

Q. How can researchers ensure purity during synthesis, and what purification techniques are effective?

  • Methodology :

  • Liquid-Liquid Extraction : Separate organic phases using ethyl acetate and water to remove unreacted reagents .
  • Column Chromatography : Purify intermediates using silica gel and a petroleum ether:ethyl acetate gradient (e.g., 9:1 to 7:3) .
  • Recrystallization : Final products may be recrystallized from ethanol or methanol to achieve >95% purity .

Q. What spectroscopic methods are essential for structural characterization?

  • Methodology :

  • 1H/13C-NMR : Confirm substitution patterns and regiochemistry. For example, the 4-methoxyphenyl group typically shows a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons between δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : Use high-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for Pd-catalyzed cross-coupling steps in the synthesis of this compound?

  • Methodology :

  • Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligands like PCy₃ to enhance coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 1–2 hours by using microwave irradiation at 80–100°C, improving yield by ~15% .
  • Solvent Optimization : Compare DMF, THF, and toluene; DMF often provides higher yields due to better ligand solubility .

Q. What strategies can identify and mitigate side reactions during carbonyl chloride formation?

  • Methodology :

  • Byproduct Analysis : Use GC-MS or LC-MS to detect hydrolyzed carboxylic acid or dimerization products. Adjust SOCl₂ stoichiometry (1.2–1.5 equivalents) to minimize residual acid .
  • Moisture Control : Perform reactions under inert atmosphere (N₂/Ar) and use molecular sieves to prevent hydrolysis .

Q. How does the electronic nature of the 4-methoxyphenyl substituent influence the reactivity of the quinoline core?

  • Methodology :

  • Computational Studies : Perform DFT calculations to map electron density on the quinoline ring. The methoxy group’s electron-donating effect may enhance electrophilic substitution at the 3-methyl position .
  • Comparative Synthesis : Synthesize analogs with electron-withdrawing groups (e.g., nitro) to contrast reaction kinetics and regioselectivity .

Q. What are potential applications of this compound in medicinal chemistry, and how can its bioactivity be evaluated?

  • Methodology :

  • Targeted Screening : Test as a kinase inhibitor (e.g., EGFR or Aurora kinases) using in vitro enzymatic assays. Similar quinoline-carbonyl derivatives show IC₅₀ values in the nanomolar range .
  • SAR Studies : Modify the 3-methyl or 4-carbonyl chloride groups to assess impact on binding affinity and selectivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride

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